![molecular formula C7H6BrNO2 B1282004 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 95897-49-7](/img/structure/B1282004.png)
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
説明
The compound 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a brominated heterocyclic molecule that is part of a broader class of compounds with potential interest in organic synthesis and pharmaceutical chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated pyridine derivatives and their chemical behavior, which can be informative for understanding the properties and reactivity of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, the dehydrobromination of 7-bromocholesterol catalyzed by hydroxyalkylpyridines leads to diene products, suggesting that similar catalytic methods could potentially be applied to synthesize related structures like 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine . Additionally, the synthesis of pyrrolo[2,3-b]pyridine derivatives through a one-pot, three-component approach indicates the versatility of methods available for constructing pyridine-containing heterocycles .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is crucial for their chemical properties and reactivity. The crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been elucidated using single-crystal X-ray diffraction, revealing important details about molecular geometry and intermolecular interactions . These findings can provide a foundation for predicting the structure of 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, which may also exhibit significant π-π interactions and hydrogen bonding in its solid-state form.
Chemical Reactions Analysis
The reactivity of brominated pyridine derivatives is influenced by their molecular structure. The dehydrobromination of 7-bromocholesterol to form dienes suggests that brominated pyridines can undergo elimination reactions under the influence of bifunctional catalysts . This knowledge can be extrapolated to understand the types of chemical reactions that 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine might participate in, such as substitutions or coupling reactions that exploit the bromine atom's reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives are determined by their molecular structure. The crystallographic analysis provides data on cell parameters, density, and molecular interactions, which are essential for understanding the compound's behavior in the solid state . These properties are important for the compound's solubility, stability, and reactivity, which are critical parameters for any practical application in synthesis or drug development.
科学的研究の応用
-
Scientific Field: Organic Chemistry
- Application Summary : “7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine” has been used in the synthesis of a series of quinoline-based isoindolin-l-ones .
- Methods of Application : The compound was synthesized through a one-pot reaction of ethyl 6-bromo-2-(chloromethyl)quinoline-3-carboxylate with various amines in a refluxing EtOH–AcOH (v/v, 10:1) solvent system .
- Results or Outcomes : The specific results or outcomes of this synthesis were not detailed in the source .
-
Scientific Field: Drug Development
- Application Summary : This compound has been used in the development of various pharmaceuticals . Pyridinium salts, which include “7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine”, are familiar structures in many bioactive pharmaceuticals .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
-
Scientific Field: Materials Science
- Application Summary : Pyridinium salts, including “7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine”, have applications in materials science .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
特性
IUPAC Name |
7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNCDNRJLYPTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538030 | |
| Record name | 7-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
CAS RN |
95897-49-7 | |
| Record name | 7-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


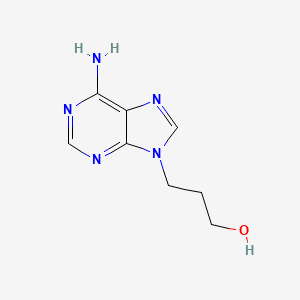
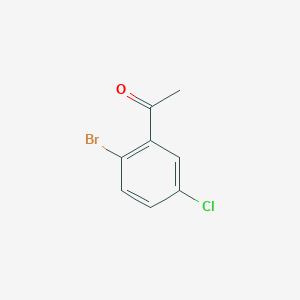
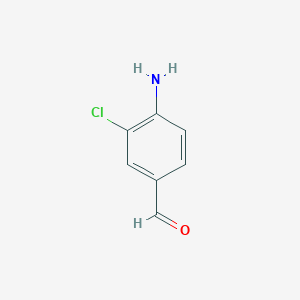
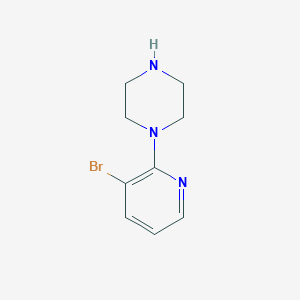
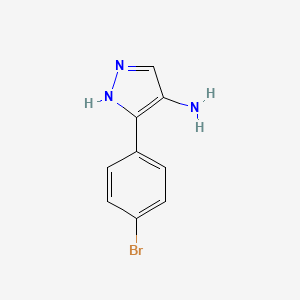
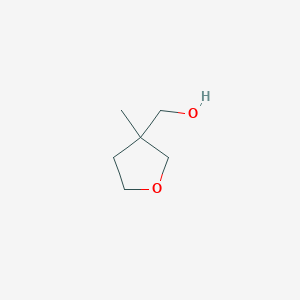
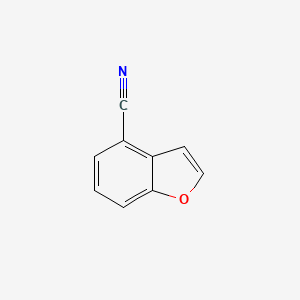
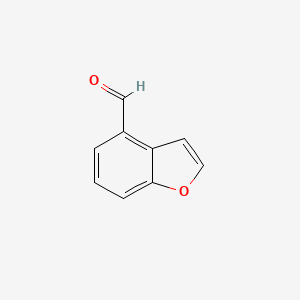
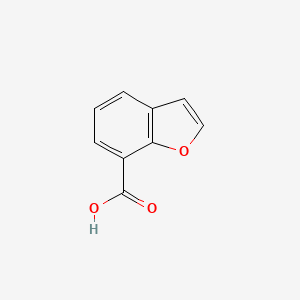

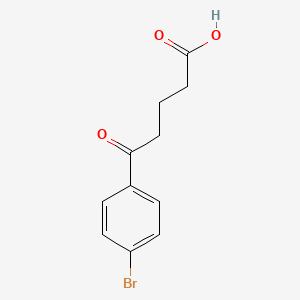
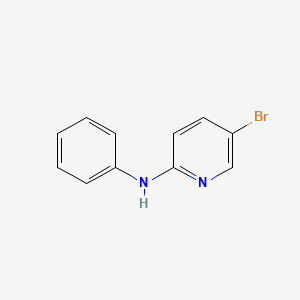
![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)
![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)